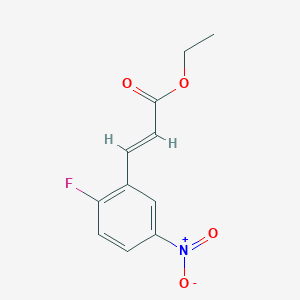

ethyl (2E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate

Beschreibung

Ethyl (2E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate is a cinnamate derivative featuring a fluorinated and nitro-substituted aromatic ring. The compound’s structure comprises an α,β-unsaturated ester moiety conjugated to a phenyl ring substituted with electron-withdrawing groups (EWGs): a fluorine atom at the ortho position and a nitro group at the para position. These substituents influence electronic distribution, reactivity, and intermolecular interactions, making it a candidate for applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

ethyl (E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO4/c1-2-17-11(14)6-3-8-7-9(13(15)16)4-5-10(8)12/h3-7H,2H2,1H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOPWTLOGXFJHE-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735173 | |

| Record name | Ethyl (2E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91319-50-5 | |

| Record name | Ethyl (2E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

- Molecular Formula : C₁₁H₁₀FNO₄

- Molar Mass : 239.202 g/mol

- Density : 1.307 g/cm³

- Boiling Point : Approximately 347.4 °C

Potential Biological Activities

While direct studies on ethyl (2E)-3-(2-fluoro-5-nitrophenyl)prop-2-enoate are scarce, its structural similarities to other cinnamate esters suggest several avenues for biological activity:

- Antimicrobial Properties : Compounds with similar structures have shown potential antibacterial effects. The presence of the fluoro and nitro groups may enhance these properties by increasing lipophilicity or altering electron distribution, which can affect membrane permeability and target interactions.

- Anticancer Activity : Certain cinnamate derivatives have been studied for their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound may exhibit similar properties, though empirical data is necessary for confirmation.

- Enzyme Inhibition : The compound's acrylate structure suggests it could act as an electrophile, potentially forming covalent bonds with nucleophilic sites on enzymes or proteins, thus inhibiting their function.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Ethyl (E)-3-(2-methyl-5-nitrophenyl)prop-2-enoate | C₁₂H₁₃NO₄ | Methyl group instead of fluorine | Lacks fluorine; different reactivity profile |

| Ethyl 3-(4,5-dimethoxy-2-nitrophenyl)acrylate | C₁₂H₁₃NO₄ | Methoxy groups present | Different substitution pattern affects solubility |

| Ethyl 3-(3-nitrophenyl)acrylate | C₁₂H₁₃NO₄ | Simple nitro substitution | Lacks additional functional groups |

This compound stands out due to its combination of both fluoro and nitro groups, which may enhance its reactivity and biological activity compared to similar compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituents on the phenyl ring significantly impact physical properties such as melting point, solubility, and crystallinity. Key analogs include:

Key Observations :

- The nitro group (in 7f) enhances crystallinity due to strong dipole-dipole interactions, resulting in a solid state.

- Methyl or methoxy groups (electron-donating) reduce intermolecular forces, leading to oily consistency.

- The target compound’s ortho-fluoro and para-nitro substituents likely yield a solid with higher thermal stability than allyloxy analogs, as fluorine’s small size and strong electronegativity may promote tighter packing .

Spectroscopic Characteristics

Substituents alter electronic environments, reflected in NMR and IR spectra:

1H NMR Shifts (Selected Protons)

Key Observations :

- The nitro group in 7f deshields aromatic protons, shifting them downfield (δ 7.25–7.48).

IR Stretching Frequencies

| Compound | C=O Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) |

|---|---|---|

| 7f | 1690 | 1512, 1341 |

| 7e | 1701 | – |

| Target | ~1680–1700 | ~1520, 1340 |

Key Observations :

- Nitro groups exhibit characteristic asymmetric stretches near 1512–1520 cm⁻¹.

- The target’s ortho-fluoro substituent may slightly lower the C=O stretch frequency due to resonance effects.

Reactivity and Functionalization Potential

- Electrophilic Reactivity : The α,β-unsaturated ester is susceptible to nucleophilic attack. EWGs (nitro, fluoro) enhance electrophilicity, making the target compound more reactive than methyl/methoxy-substituted analogs .

- Hydrogen Bonding : Unlike allyloxy or methoxy groups, fluorine’s weak hydrogen-bond acceptor capacity may reduce crystal lattice stability compared to 7f .

- Synthetic Applications : The nitro group in 7f and the target compound allows for further functionalization (e.g., reduction to amines), while bromo/trifluoromethyl analogs () may undergo cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.